Cas no 1904085-29-5 (rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine is a chiral cyclopropylamine derivative characterized by its unique stereochemistry and structural rigidity. The cyclopropane ring imparts significant steric constraints, enhancing its utility as a building block in asymmetric synthesis and pharmaceutical applications. The presence of both cyclopentyl and cyclopropyl groups contributes to its lipophilicity, making it valuable for modulating physicochemical properties in drug design. Its rac-(1R,2S) configuration allows for versatile enantiomeric resolution, enabling selective use in chiral auxiliaries or catalysts. This compound is particularly advantageous in medicinal chemistry for probing steric and electronic effects in bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and development applications.
rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine structure
1904085-29-5 structure
Product Name:rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine
CAS No:1904085-29-5
MF:C8H15N
MW:125.211402177811
CID:6279858
PubChem ID:94397814
Update Time:2025-11-01

rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine
    • EN300-1815688
    • 1904085-29-5
    • Inchi: 1S/C8H15N/c9-8-5-7(8)6-3-1-2-4-6/h6-8H,1-5,9H2/t7-,8+/m0/s1
    • InChI Key: ICVLGQPTZAJNFJ-JGVFFNPUSA-N
    • SMILES: N[C@@H]1C[C@H]1C1CCCC1

Computed Properties

  • Exact Mass: 125.120449483g/mol
  • Monoisotopic Mass: 125.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine

Professional Introduction to rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine (CAS No. 1904085-29-5)

Rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine is a meticulously crafted chiral amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1904085-29-5, represents a fascinating example of how structural complexity can be harnessed to develop novel therapeutic agents. The unique stereochemistry of this molecule, characterized by its (1R,2S) configuration, makes it a valuable scaffold for exploring the relationship between molecular structure and biological activity.

The chemical structure of rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine consists of a cyclopropane ring substituted with a cyclopentyl group at the 2-position and an amine functional group at the 1-position. This arrangement creates a rigid framework that can be exploited to modulate interactions with biological targets. The presence of both cyclopropane and cyclopentyl moieties introduces conformational constraints that can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

In recent years, there has been a surge in interest regarding chiral amines in drug discovery due to their ability to exhibit enantioselective binding to biological receptors. Rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine is no exception, and its potential applications have been explored in various therapeutic areas. One particularly promising area is its utility as a building block for the synthesis of more complex molecules with enhanced pharmacological profiles.

Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety of pharmaceutical compounds. The specific configuration of rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine has been investigated for its potential in modulating enzyme activity and receptor binding. For instance, research has shown that chiral amines can interact differently with enzymes such as cytochrome P450 isoforms, which are crucial in drug metabolism. This differential interaction can lead to variations in drug clearance rates and potential side effects.

The synthesis of rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine involves sophisticated organic chemistry techniques that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary-assisted strategies, have been employed to achieve the desired stereoisomer with high enantiomeric purity. These synthetic approaches not only highlight the technical prowess of modern chemical research but also underscore the importance of precision in pharmaceutical development.

The pharmacological potential of rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can interact with various biological targets, including proteins and enzymes involved in metabolic pathways. Such interactions suggest that rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine may have therapeutic applications in areas such as inflammation, pain management, and neurodegenerative diseases.

One notable aspect of rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine is its stability under various physiological conditions. The cyclopropane ring enhances rigidity, which can improve binding affinity to biological targets. Additionally, the cyclopentyl group contributes to solubility and bioavailability, making this compound an attractive candidate for further development. These properties have prompted researchers to investigate its potential as an intermediate in the synthesis of more complex drug candidates.

The field of medicinal chemistry continues to evolve with the discovery of novel molecular scaffolds like rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine. Ongoing research aims to expand its applications by exploring new synthetic routes and pharmacological targets. Collaborative efforts between chemists, biologists, and pharmacologists are essential in unlocking the full therapeutic potential of this compound.

As our understanding of molecular interactions grows, so does the demand for sophisticated tools like rac-(1R,2S)-2-cyclopentylcyclopropan-1-amine to address complex diseases. Its unique structural features make it a versatile tool for drug discovery, offering hope for new treatments across multiple therapeutic areas. The continued exploration of this compound will undoubtedly contribute to advancements in pharmaceutical science and medicine.

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